Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

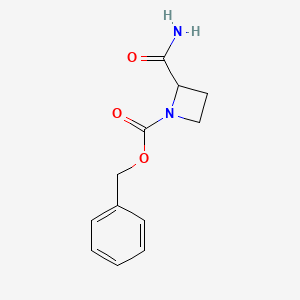

Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) is a useful research compound. Its molecular formula is C43H40FeOP2 and its molecular weight is 690.585. The purity is usually 95%.

BenchChem offers high-quality Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Catalysis and Reaction Mechanisms

Iron complexes, particularly those involving cyclopentane structures, have been studied for their catalytic properties. Mandal and Nagarajan (2016) investigated the kinetics of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol, revealing insights into the reaction mechanisms and pathways (Mandal & Nagarajan, 2016). Similarly, Seck et al. (2018) explored the use of bifunctional iron complexes in the alkylation of indoles, demonstrating the broad applicability of these complexes in mild conditions (Seck, Mbaye, Gaillard, & Renaud, 2018).

2. Synthesis of Cyclopentane Derivatives

The synthesis of substituted cyclopentanes has been a significant area of research. Mąkosza and Judka (2004) reported on the reactions of γ-chloro-carbanions with electron-deficient alkenes to produce carbanionic adducts that form substituted cyclopentanes (Mąkosza & Judka, 2004). Furthermore, research by Hinz, Schulz, and Villinger (2015) on stable heterocyclopentane-1,3-diyls revealed their potential in forming photochromic molecular switches (Hinz, Schulz, & Villinger, 2015).

3. Photochemical Studies and Applications

The photochemical generation and trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentane-1,3-diyl were investigated by Abe, Adam, and Nau (1998). Their study provided insights into the photoreactions and trapping mechanisms in methanol (Abe, Adam, & Nau, 1998).

4. Iron-Catalyzed Reactions and Syntheses

Lator, Gaillard, Poater, and Renaud (2018) demonstrated the iron(0) complex catalyzed N-methylation and N-ethylation of amines with methanol or ethanol. This research highlighted the role of hydrogen in these reactions and expanded the understanding of iron-catalyzed processes (Lator, Gaillard, Poater, & Renaud, 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)' involves the reaction of cyclopentadiene with a Grignard reagent, followed by a Wittig reaction and a complexation reaction with iron(2+).", "Starting Materials": [ "Cyclopentadiene", "Bromobenzene", "Diphenylphosphine", "Methyltriphenylphosphonium bromide", "Iron(II) chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with a Grignard reagent, such as methyltriphenylphosphonium bromide, to form the corresponding cyclopentene.", "Step 2: The cyclopentene is then reacted with bromobenzene in the presence of diphenylphosphine to form the desired phosphonium salt.", "Step 3: The phosphonium salt is then treated with a strong base, such as sodium hydride, to form the ylide intermediate.", "Step 4: The ylide intermediate is then reacted with iron(II) chloride to form the desired complex, 'Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)'." ] } | |

Numéro CAS |

851308-43-5 |

Nom du produit |

Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) |

Formule moléculaire |

C43H40FeOP2 |

Poids moléculaire |

690.585 |

Nom IUPAC |

carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) |

InChI |

InChI=1S/C36H34OP2.C5H10.2CH3.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;;;/h1-14,16-24,26,33,35-37H,15,25,27H2;1-5H2;2*1H3;/q;;2*-1;+2/t33?,35?,36-;;;;/m0..../s1 |

Clé InChI |

MQOCGLDEAUDWLV-UNKLIRAQSA-N |

SMILES |

[CH3-].[CH3-].C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[Fe+2] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381485.png)

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2381487.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)

![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)